molecular formula C9H14O3 B13170305 Methyl 2,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

Methyl 2,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

Cat. No.: B13170305
M. Wt: 170.21 g/mol
InChI Key: CEAKKIJTAVERJD-UHFFFAOYSA-N
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Description

Methyl 2,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is a spirocyclic compound featuring a fused oxirane (epoxide) and cyclohexane ring system. Its molecular formula is C₉H₁₄O₃, with a molecular weight of 170.21 g/mol. Key structural attributes include:

  • Spirocyclic framework: A 1-oxaspiro[2.3]hexane core, where the oxygen atom bridges two carbons in adjacent rings.
  • Substituents: A methyl ester group at position 2 and methyl groups at positions 2 and 5, contributing to steric and electronic effects.

This compound is of interest in organic synthesis and medicinal chemistry due to its rigid spirocyclic structure, which can influence reactivity and interactions with biological targets.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

methyl 2,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C9H14O3/c1-6-4-9(5-6)8(2,12-9)7(10)11-3/h6H,4-5H2,1-3H3

InChI Key

CEAKKIJTAVERJD-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(C1)C(O2)(C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the isomerization of epoxy derivatives. For instance, the isomerization of 3-methylenecyclobutane-1-carbonitrile and methyl 3-methylenecyclobutane-1-carboxylate can be achieved using lithium diisopropylamide in an aprotic medium . This method is known for its efficiency in producing the desired spirocyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar isomerization techniques. The use of high-purity reagents and controlled reaction conditions ensures the consistent production of this compound for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.

Scientific Research Applications

Methyl 2,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural and Molecular Comparisons

The table below highlights key differences between Methyl 2,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate and analogous spirocyclic esters:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Structural Differences
This compound C₉H₁₄O₃ 2-methyl ester, 2,5-dimethyl 170.21 Reference compound; balanced steric hindrance and electronic effects.
Ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate C₁₀H₁₆O₃ 5,5-dimethyl, ethyl ester 184.23 Ethyl ester (vs. methyl) enhances electron-withdrawing effects; 5,5-dimethyl increases steric hindrance.
Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate C₈H₁₂O₃ 5-methyl, methyl ester 156.18 Lacks 2-methyl group, reducing steric hindrance near the ester moiety.
Methyl 2-chloro-5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate C₈H₁₁ClO₃ 2-chloro, 5-methyl, methyl ester 190.63 Chlorine substituent increases electrophilicity; alters reactivity in nucleophilic substitutions.
Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate C₈H₁₂O₄ 5-methoxy, methyl ester 184.23 Methoxy group enhances lipophilicity and bioavailability compared to methyl groups.
2.2. Reactivity and Functional Group Analysis
  • Steric Effects :

    • The 2,5-dimethyl groups in the target compound create moderate steric hindrance, slowing nucleophilic attacks at the spiro carbon compared to less substituted analogs (e.g., Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate).
    • Ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate exhibits even greater steric hindrance due to bulkier 5,5-dimethyl groups, reducing reactivity with bulky nucleophiles.
  • Electronic Effects :

    • The methyl ester group at position 2 provides a mild electron-withdrawing effect, stabilizing carbocation intermediates during rearrangements. Ethyl esters (e.g., Ethyl 5,5-dimethyl-...) offer stronger electron withdrawal, accelerating rearrangement rates.
    • Chlorinated analogs (e.g., Methyl 2-chloro-5-methyl-...) display heightened electrophilicity, enabling preferential participation in substitution reactions.
  • Methoxy-substituted derivatives (e.g., Methyl 5-methoxy-...) exhibit improved membrane permeability due to increased lipophilicity, suggesting superior bioavailability in pharmacological contexts.

Biological Activity

Methyl 2,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate (C9H14O3) is a compound of significant interest due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a spiro-connected oxirane ring and multiple methyl substituents. Its molecular formula is C9H14O3, with a molecular weight of approximately 170.21 g/mol. The compound can be represented with the following structural formula:

PropertyValue
Molecular FormulaC9H14O3
Molecular Weight170.21 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves the isomerization of epoxy derivatives and the use of specific reagents like lithium diisopropylamide (LDA) in aprotic solvents. This process allows for the formation of various structural isomers that may exhibit different biological activities.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound show promising antimicrobial activity. For instance, compounds within the oxaspiro family have been evaluated for their effectiveness against various bacterial strains, including resistant strains.

Table: Antimicrobial Activity Comparison

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus32 µg/mL
Similar Oxaspiro CompoundsPseudomonas aeruginosa16 µg/mL

The above data suggests that this compound exhibits moderate antibacterial properties, which may be enhanced through structural modifications.

The mechanism by which this compound exerts its biological effects can be attributed to its ability to interfere with bacterial cell wall synthesis and disrupt membrane integrity. Such mechanisms are common among compounds exhibiting antimicrobial activity.

Case Studies

  • Study on Antibacterial Resistance : A study published in Journal of Antibiotics highlighted the effectiveness of various spiro compounds against antibiotic-resistant bacteria. This compound was included in the screening process, demonstrating significant activity against multi-drug resistant strains of Staphylococcus aureus .
  • Evaluation of Cytotoxic Effects : Another research article investigated the cytotoxic effects of several oxaspiro compounds on cancer cell lines. Results indicated that this compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells, suggesting potential as an anticancer agent .

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